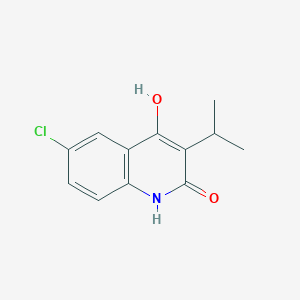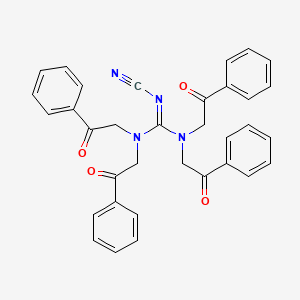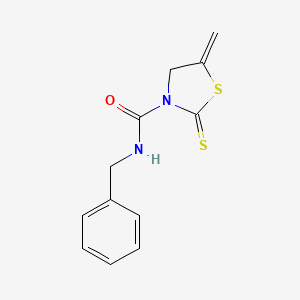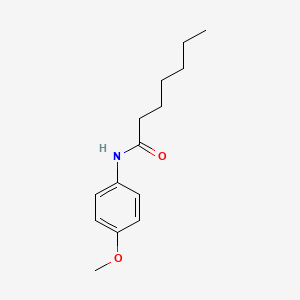
6-Chloro-4-hydroxy-3-(propan-2-yl)quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-hydroxy-3-(propan-2-yl)quinolin-2(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-hydroxy-3-(propan-2-yl)quinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloroquinoline and isopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving heating and the use of solvents like ethanol or methanol.
Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification processes.
化学反応の分析
Types of Reactions
6-Chloro-4-hydroxy-3-(propan-2-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 6-Chloro-4-hydroxy-3-(propan-2-yl)quinolin-2(1H)-one would depend on its specific biological activity. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would require detailed studies to elucidate.
類似化合物との比較
Similar Compounds
6-Chloro-4-hydroxyquinoline: Lacks the isopropyl group.
4-Hydroxyquinoline: Lacks both the chlorine and isopropyl groups.
6-Chloroquinoline: Lacks the hydroxyl and isopropyl groups.
Uniqueness
6-Chloro-4-hydroxy-3-(propan-2-yl)quinolin-2(1H)-one is unique due to the presence of both the chlorine and hydroxyl groups, as well as the isopropyl group. This combination of functional groups can lead to distinct chemical and biological properties compared to other quinoline derivatives.
特性
CAS番号 |
345913-37-3 |
|---|---|
分子式 |
C12H12ClNO2 |
分子量 |
237.68 g/mol |
IUPAC名 |
6-chloro-4-hydroxy-3-propan-2-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H12ClNO2/c1-6(2)10-11(15)8-5-7(13)3-4-9(8)14-12(10)16/h3-6H,1-2H3,(H2,14,15,16) |
InChIキー |
DLPFDECOBLHWSQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-1,6-dioxaspiro[4.6]undecane](/img/structure/B14243780.png)


![Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14243801.png)


![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14243817.png)

![[(1S,2S)-1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl]methanol](/img/structure/B14243819.png)


![N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine](/img/structure/B14243836.png)


